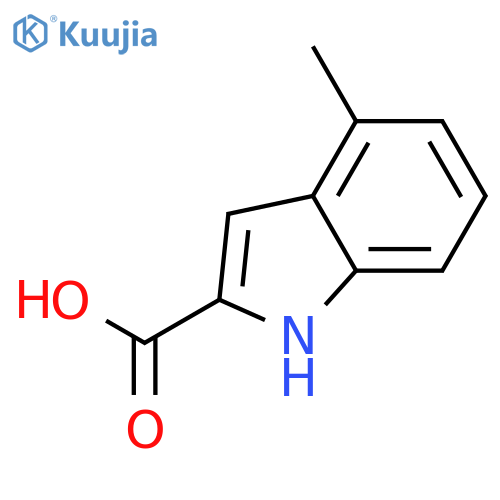Cas no 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid)

18474-57-2 structure
商品名:4-Methyl-1H-indole-2-carboxylic acid
4-Methyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-1H-indole-2-carboxylic acid
- 4-Methylindole-2-carboxylic acid
- 4-methyl-2-indolecarboxylic acid
- 4-Methyl-indol-2-carbonsaeure
- AKOS JY2083583
- TIMTEC-BB SBB010575
- 1H-Indole-2-carboxylic acid, 4-methyl-
- Indole-2-carboxylic acid, 4-methyl-
- PubChem1706
- BAS 12768064
- QMSCXKCJGFIXDF-UHFFFAOYSA-N
- STK893270
- BBL020581
- SBB010575
- VI30082
- AS02121
- 1H-Indole-2-carboxylicacid, 4
- FT-0637704
- A22132
- SCHEMBL3110629
- 4-Methyl-1H-indole-2-carboxylic acid, AldrichCPR
- 4-Methyl-1H-indole-2-carboxylicacid
- AS-5465
- BB 0248961
- CS-W005497
- Z119989626
- AC-9841
- SY037268
- J-521532
- DTXSID10397998
- NCGC00337417-01
- 6-Amino-2-hydroxymethylhexan-1-ol
- EN300-15103
- MFCD02664476
- AKOS000118397
- AMY14047
- 18474-57-2
- AB01330548-02
- DTXCID40348857
- DB-004734
- AP-283/40634167
-
- MDL: MFCD02664476
- インチ: 1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChIKey: QMSCXKCJGFIXDF-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C2=C(C([H])([H])[H])C([H])=C([H])C([H])=C2N1[H])=O
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 419.9°C at 760 mmHg
- フラッシュポイント: 207.8±23.2 °C
- PSA: 53.09000
- LogP: 2.17450
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Methyl-1H-indole-2-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Methyl-1H-indole-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyl-1H-indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15103-5.0g |
4-methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 5g |
$268.0 | 2023-04-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182287-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 97% | 5g |
¥1904.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 5g |
¥1966.0 | 2021-09-04 | ||
| Enamine | EN300-15103-0.5g |
4-methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 0.5g |
$46.0 | 2023-04-20 | |
| Enamine | EN300-15103-1.0g |
4-methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 1g |
$60.0 | 2023-04-20 | |
| TRC | M341773-50mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 50mg |
45.00 | 2021-07-28 | ||
| Matrix Scientific | 033816-1g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 1g |
$160.00 | 2023-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-100mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 100mg |
¥96.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-250mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 250mg |
¥146.0 | 2021-09-04 | ||
| TRC | M341773-250mg |
4-Methyl-1H-indole-2-carboxylic Acid |
18474-57-2 | 250mg |
$115.00 | 2023-05-17 |
4-Methyl-1H-indole-2-carboxylic acid 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid) 関連製品
- 37033-93-5(5-Ethylindole-2-carboxylic Acid)
- 18474-60-7(7-Methyl-1H-indole-2-carboxylic acid)
- 103027-96-9(4-Carboxyindole-2-carboxylicacid)
- 40609-76-5(4-Methylquinoline-2-carboxylic acid)
- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)
- 10241-97-1(5-Methylindole-2-carboxylic acid)
- 103027-97-0(1H-indole-2,6-dicarboxylic acid)
- 117140-77-9(Indole-2,5-dicarboxylic Acid)
- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)
- 1477-50-5(Indole-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18474-57-2)4-Methyl-1H-indole-2-carboxylic acid

清らかである:99%/99%
はかる:5g/25g
価格 ($):184.0/819.0